molecular formula C9H10O4 B8631581 Methyl 5-(3-oxopropyl)furan-2-carboxylate CAS No. 67273-88-5

Methyl 5-(3-oxopropyl)furan-2-carboxylate

Cat. No. B8631581
CAS RN: 67273-88-5
M. Wt: 182.17 g/mol
InChI Key: GYBNWMLUSBDZEP-UHFFFAOYSA-N
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Description

Methyl 5-(3-oxopropyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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properties

CAS RN

67273-88-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 5-(3-oxopropyl)furan-2-carboxylate

InChI

InChI=1S/C9H10O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h4-6H,2-3H2,1H3

InChI Key

GYBNWMLUSBDZEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-furancarboxylic acid methyl ester (816 mg, MAYB) in DMF (3 ml) was added with tetra-n-butylammonium chloride (1.1 g, TCI), sodium hydrogencarbonate (688 mg), palladium acetate (10.4 mg, WAKO), and allyl alcohol (346 mg, TCI), and the mixture was stirred at 60° C. for 20 hours. The reaction solution was added with distilled water (30 ml), and ethyl acetate (20 ml), and the insoluble solid was removed by filtration. The filtrate was extracted with ethyl acetate (50 ml×2). The organic layers were combined, washed with saturated brine, and dried, and then the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (Flash, hexane:ethyl acetate=4:1) to obtain the title compound (Intermediate ih-01, 204 mg).
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
10.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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